(2-Propoxypyridin-3-yl)boronic acid

Overview

Description

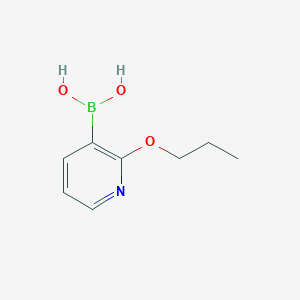

(2-Propoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a propoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of (2-Propoxypyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation .

- Oxidative Addition : This occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Transmetalation : This occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c , indicating that its stability and bioavailability may be affected by temperature and atmospheric conditions.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many synthetic procedures, particularly in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These factors can affect the stability of the compound and its efficacy in the SM coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between a halogenated pyridine derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: (2-Propoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents and bases like sodium hydroxide.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Propoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Phenylboronic acid

- Pyridinylboronic acid

- (2-Methoxypyridin-3-yl)boronic acid

Comparison: (2-Propoxypyridin-3-yl)boronic acid is unique due to the presence of the propoxy group, which enhances its reactivity and specificity in certain chemical reactions. Compared to phenylboronic acid and pyridinylboronic acid, the propoxy-substituted compound exhibits different steric and electronic properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .

Biological Activity

(2-Propoxypyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention for its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a propoxy group at the 2-position and a boronic acid functional group, which contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to interact with specific enzymes by forming reversible covalent bonds. This interaction can inhibit enzyme activity, particularly in pathways relevant to cancer and bacterial infections. The compound's boronic acid group can interact with hydroxyl groups on biomolecules, leading to modulation of enzymatic functions.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in cell proliferation. For example, it has demonstrated cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value indicating potent activity.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies suggest that it effectively inhibits the growth of Gram-negative bacteria such as Escherichia coli. The mechanism involves disruption of bacterial enzyme functions critical for survival.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. The inhibition profiles suggest potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Case Study 1: Anticancer Mechanism

A study focusing on the anticancer effects of this compound demonstrated its ability to induce apoptosis through caspase activation in MCF-7 cells. The study reported an IC50 value of approximately 18.76 µg/mL, indicating significant cytotoxicity against cancer cells while sparing healthy cells .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial efficacy of this compound was assessed against E. coli. The compound showed effective inhibition at concentrations as low as 6.50 mg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

Comparative Analysis

A comparison of this compound with similar compounds reveals unique biological activities attributed to its specific structural features. Table 1 summarizes the biological activities and IC50 values of related boronic acids:

| Compound Name | Anticancer IC50 (µg/mL) | Antibacterial Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| This compound | 18.76 | 6.50 |

| Phenyl boronic acid | 25.00 | 8.00 |

| 5-Chloro-2-propoxypyridine | 22.00 | 7.50 |

Properties

IUPAC Name |

(2-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCHOASBQZMXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598914 | |

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-85-2 | |

| Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.